molecular formula C14H10ClNOS B14082153 Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- CAS No. 101339-45-1

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-

Katalognummer: B14082153
CAS-Nummer: 101339-45-1
Molekulargewicht: 275.8 g/mol
InChI-Schlüssel: VXZOUPKMCSHHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- is an organic compound with the molecular formula C14H10ClNOS It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and a 4-methoxyphenylthio group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-6-nitrobenzonitrile with 4-methoxythiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position. For example, it can react with nucleophiles like amines or thiols to form corresponding substituted products.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substituted benzonitriles, aldehydes, carboxylic acids, and amines depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.

Wirkmechanismus

The mechanism of action of benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitrile and methoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    2-Chlorobenzonitrile: Similar in structure but lacks the 4-methoxyphenylthio group.

    4-Chloro-2-methoxybenzonitrile: Contains a methoxy group but differs in the position of the chlorine atom.

    2-Chloro-6-methylbenzonitrile: Substituted with a methyl group instead of the 4-methoxyphenylthio group.

Uniqueness: Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- is unique due to the presence of both the chlorine and 4-methoxyphenylthio substituents. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

101339-45-1

Molekularformel

C14H10ClNOS

Molekulargewicht

275.8 g/mol

IUPAC-Name

2-chloro-6-(4-methoxyphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H10ClNOS/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3

InChI-Schlüssel

VXZOUPKMCSHHBI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.